Cas no 1969289-10-8 (Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]-)
![Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]- structure](https://it.kuujia.com/scimg/cas/1969289-10-8x500.png)
1969289-10-8 structure
Nome del prodotto:Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]-
Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- B0005-267493
- 1969289-10-8
- Glabralide A
- Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]-
-
- Inchi: InChI=1S/C27H32O5/c1-14(2)17-12-18-15(3)11-19(17)23(22(18)16-9-7-6-8-10-16)25(29)24-21(31-4)13-20(28)27(32-5)26(24)30/h6-11,13-14,17-19,22-23,28,30H,12H2,1-5H3
- Chiave InChI: FETNSTFTPNSDGS-UHFFFAOYSA-N
- Sorrisi: COc1cc(O)c(OC)c(O)c1C(=O)C1C2C=C(C)C(CC2C(C)C)C1c1ccccc1 |t:17|
Proprietà calcolate
- Massa esatta: 436.22497412g/mol
- Massa monoisotopica: 436.22497412g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 696
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 76Ų
- XLogP3: 5.7
Proprietà sperimentali
- Colore/forma: Powder
Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G40160-5 mg |
Glabralide A |
1969289-10-8 | 5mg |
¥7840.0 | 2021-09-09 | ||
TargetMol Chemicals | TN2407-5mg |
Glabralide A |
1969289-10-8 | 5mg |
¥ 5610 | 2024-07-20 | ||
TargetMol Chemicals | TN2407-5 mg |
Glabralide A |
1969289-10-8 | 98% | 5mg |
¥ 5,610 | 2023-07-11 | |
TargetMol Chemicals | TN2407-1 mL * 10 mM (in DMSO) |
Glabralide A |
1969289-10-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5710 | 2023-09-15 | |
TargetMol Chemicals | TN2407-1 ml * 10 mm |
Glabralide A |
1969289-10-8 | 1 ml * 10 mm |
¥ 5710 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G40160-5mg |
Glabralide A |
1969289-10-8 | ,97.0% | 5mg |
¥7840.0 | 2023-09-07 |
Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]- Letteratura correlata
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
1969289-10-8 (Methanone, (2,4-dihydroxy-3,6-dimethoxyphenyl)[(1S,2R,3R,4S,7S)-5-methyl-7-(1-methylethyl)-3-phenylbicyclo[2.2.2]oct-5-en-2-yl]-) Prodotti correlati
- 153549-78-1((D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT))
- 2228111-73-5(2-amino-2-1-(dimethyl-1,2-oxazol-4-yl)cyclopropylacetic acid)
- 2171148-02-8(2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-5-iodobenzoic acid)
- 6286-29-9(1,3,5-Triazine, hexahydro-1,3,5-trihydroxy-, monohydrochloride)
- 1808068-55-4(3-Furanmethanamine, tetrahydro-2-phenyl-, (2R,3S)-)
- 2064217-67-8(8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine)
- 4985-47-1(Homocysteine-cysteine Disulfide)
- 1354961-90-2(6-(aminomethyl)-1,3-diazaspiro4.4nonane-2,4-dione hydrochloride)
- 630422-06-9(1-Chloroisoquinoline-3-carbonitrile)
- 132706-15-1(1-(5-methylthiophen-2-yl)propan-1-ol)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
